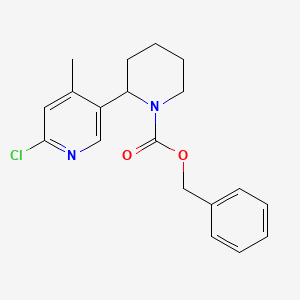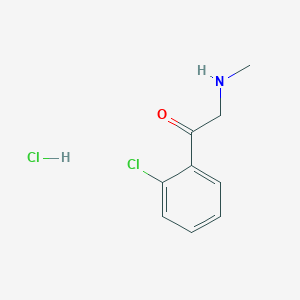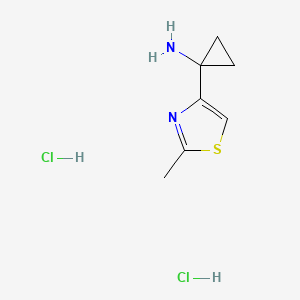![molecular formula C30H39NO7-2 B11820532 (E)-but-2-enedioate;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B11820532.png)
(E)-but-2-enedioate;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-ブテン-2-二酸; [2-[(1R)-3-[ジ(プロパン-2-イル)アミノ]-1-フェニルプロピル]-4-(ヒドロキシメチル)フェニル] 2-メチルプロパノエートは、化学、生物学、医学、および産業を含むさまざまな分野で幅広い用途を持つ複雑な有機化合物です。この化合物は、その独特の構造特性とさまざまな化学反応を起こす能力で知られており、科学研究および産業用途において貴重な物質となっています。
準備方法
合成経路および反応条件
(E)-ブテン-2-二酸; [2-[(1R)-3-[ジ(プロパン-2-イル)アミノ]-1-フェニルプロピル]-4-(ヒドロキシメチル)フェニル] 2-メチルプロパノエートの合成には、中間体の調製とその後の特定の条件下での反応など、複数のステップが含まれます。
工業生産方法
この化合物の工業生産は、通常、高収率と純度を保証する大規模な化学プロセスを含みます。これらのプロセスには、連続フロー反応器、高圧反応器、自動合成システムなどの高度な技術の使用が含まれる場合があります。反応条件は、生産効率を最適化し、副生成物の生成を最小限に抑えるために慎重に制御されます。
化学反応の分析
反応の種類
(E)-ブテン-2-二酸; [2-[(1R)-3-[ジ(プロパン-2-イル)アミノ]-1-フェニルプロピル]-4-(ヒドロキシメチル)フェニル] 2-メチルプロパノエートは、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、使用される試薬と条件に応じて、さまざまな酸化生成物を生成するように酸化できます。
還元: 還元反応は、化合物をその還元形に変換することができ、化学的および物理的特性が異なる場合があります。
置換: この化合物は、1つまたは複数の官能基が他の基で置き換えられる置換反応を起こすことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。温度、圧力、溶媒などの反応条件は、目的の生成物を高い選択性と収率で得るために最適化されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化反応はカルボン酸またはケトンを生成する可能性があり、還元反応はアルコールまたはアミンを生成する可能性があります。置換反応は、さまざまな官能基を持つさまざまな置換誘導体の生成をもたらす可能性があります。
科学研究における用途
(E)-ブテン-2-二酸; [2-[(1R)-3-[ジ(プロパン-2-イル)アミノ]-1-フェニルプロピル]-4-(ヒドロキシメチル)フェニル] 2-メチルプロパノエートは、次のような幅広い科学研究用途があります。
化学: この化合物は、より複雑な分子の合成のための構成要素として、およびさまざまな化学反応における試薬として使用されます。
生物学: 酵素阻害や受容体結合などの潜在的な生物活性について研究されています。
医学: この化合物は、さまざまな病気の治療のための薬剤候補としての潜在的な治療効果について調査されています。
産業: 特殊化学品、医薬品、およびその他の工業製品の生産に使用されています。
科学的研究の応用
(E)-but-2-enedioate;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
作用機序
(E)-ブテン-2-二酸; [2-[(1R)-3-[ジ(プロパン-2-イル)アミノ]-1-フェニルプロピル]-4-(ヒドロキシメチル)フェニル] 2-メチルプロパノエートの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合し、それらの活性を調節し、さまざまな生化学的効果をもたらす可能性があります。関与する正確な分子標的および経路は、特定の用途と研究されている生物学的システムによって異なります。
類似化合物との比較
類似化合物
(E)-ブテン-2-二酸; [2-[(1R)-3-[ジ(プロパン-2-イル)アミノ]-1-フェニルプロピル]-4-(ヒドロキシメチル)フェニル] 2-メチルプロパノエートに類似した化合物には、次のようなものがあります。
独自性
(E)-ブテン-2-二酸; [2-[(1R)-3-[ジ(プロパン-2-イル)アミノ]-1-フェニルプロピル]-4-(ヒドロキシメチル)フェニル] 2-メチルプロパノエートを他の類似の化合物と区別するものは、その独特の構造的特徴と含まれる特定の官能基です。これらの特性により、さまざまな化学反応に参加し、さまざまな生物活性を示すことが可能になり、さまざまな科学的および産業的用途において貴重な化合物となっています。
特性
分子式 |
C30H39NO7-2 |
|---|---|
分子量 |
525.6 g/mol |
IUPAC名 |
(E)-but-2-enedioate;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/p-2/b;2-1+/t23-;/m1./s1 |
InChIキー |
MWHXMIASLKXGBU-RNCYCKTQSA-L |
異性体SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)[O-])\C(=O)[O-] |
正規SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)[O-])C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B11820452.png)

![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B11820469.png)
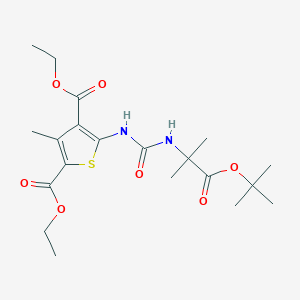
![N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11820491.png)
![N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate](/img/structure/B11820495.png)
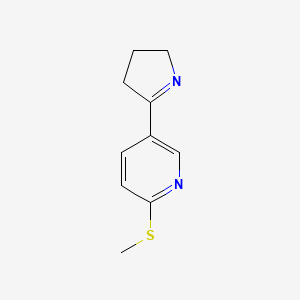
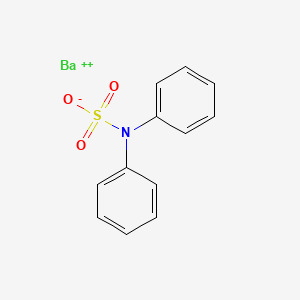
![[2-Hydroxy-4-[1-hydroxy-2-(propan-2-ylamino)butyl]phenyl] methanesulfonate](/img/structure/B11820509.png)
![(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine](/img/structure/B11820510.png)
